molecular formula C78H135N21O26S B13450032 H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH

H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH

Cat. No.: B13450032
M. Wt: 1815.1 g/mol
InChI Key: SNDBGIUFIUNMRL-QJVHQGLPSA-N
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Description

The compound H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH is a peptide composed of 20 amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptide synthesis typically involves the stepwise addition of amino acids to a growing peptide chain. The most common method is solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The process involves:

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and yield. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity peptides .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Peptides like H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and as models for studying protein folding and interactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Used in drug development, particularly in designing peptide-based therapeutics for diseases such as diabetes and cancer.

    Industry: Employed in the development of biomaterials and as catalysts in chemical reactions

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of molecular events. For example, some peptides act as agonists or antagonists of receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH lies in its specific sequence, which determines its structure and function. This peptide’s unique arrangement of amino acids allows it to interact with specific molecular targets, making it valuable for various research and therapeutic applications .

Properties

Molecular Formula

C78H135N21O26S

Molecular Weight

1815.1 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C78H135N21O26S/c1-17-41(13)63(75(121)86-33-54(104)88-47(27-36(3)4)69(115)91-46(24-26-126-16)68(114)95-59(37(5)6)73(119)84-30-52(102)82-31-56(106)94-61(39(9)10)76(122)97-62(40(11)12)78(124)125)99-77(123)64(42(14)18-2)98-65(111)43(15)87-53(103)32-83-67(113)45(21-19-20-25-79)90-70(116)48(28-51(81)101)93-72(118)50(35-100)89-55(105)34-85-74(120)60(38(7)8)96-71(117)49(29-58(109)110)92-66(112)44(80)22-23-57(107)108/h36-50,59-64,100H,17-35,79-80H2,1-16H3,(H2,81,101)(H,82,102)(H,83,113)(H,84,119)(H,85,120)(H,86,121)(H,87,103)(H,88,104)(H,89,105)(H,90,116)(H,91,115)(H,92,112)(H,93,118)(H,94,106)(H,95,114)(H,96,117)(H,97,122)(H,98,111)(H,99,123)(H,107,108)(H,109,110)(H,124,125)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,59-,60-,61-,62-,63-,64-/m0/s1

InChI Key

SNDBGIUFIUNMRL-QJVHQGLPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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